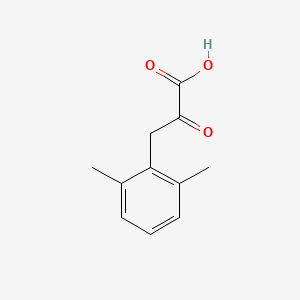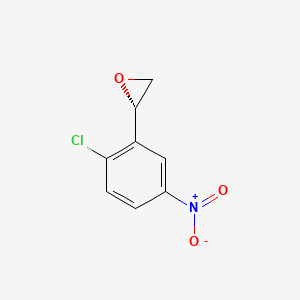
(2R)-2-(2-chloro-5-nitrophenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2-chloro-5-nitrophenyl)oxirane: is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2-chloro-5-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-chloro-5-nitrophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2R)-2-(2-chloro-5-nitrophenyl)ethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of (2R)-2-(2-amino-5-nitrophenyl)oxirane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-2-(2-chloro-5-nitrophenyl)oxirane is used as a building block in organic synthesis. Its reactive oxirane ring and functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction of the nitro group to an amino group can lead to the formation of bioactive molecules with potential therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(2-chloro-5-nitrophenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo nucleophilic attack by biological molecules, leading to the formation of covalent adducts. This reactivity is exploited in enzyme studies, where the compound serves as a substrate for epoxide hydrolases, leading to the formation of diols.
Comparación Con Compuestos Similares
- (2R)-2-(2-chlorophenyl)oxirane
- (2R)-2-(2-nitrophenyl)oxirane
- (2R)-2-(2-bromophenyl)oxirane
Comparison: Compared to its analogs, (2R)-2-(2-chloro-5-nitrophenyl)oxirane is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H6ClNO3 |
|---|---|
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
(2R)-2-(2-chloro-5-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H6ClNO3/c9-7-2-1-5(10(11)12)3-6(7)8-4-13-8/h1-3,8H,4H2/t8-/m0/s1 |
Clave InChI |
YFJWVZLWEOBRTC-QMMMGPOBSA-N |
SMILES isomérico |
C1[C@H](O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
SMILES canónico |
C1C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



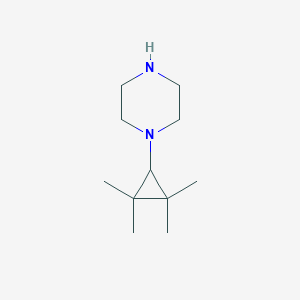
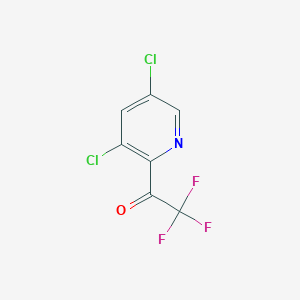
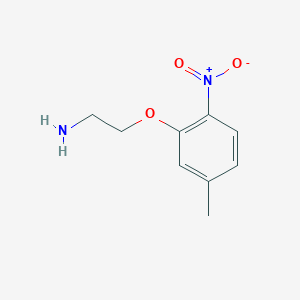
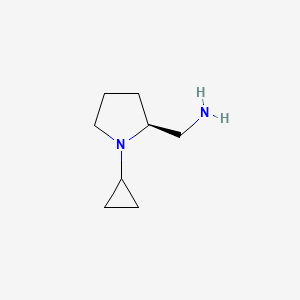
![Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15311027.png)

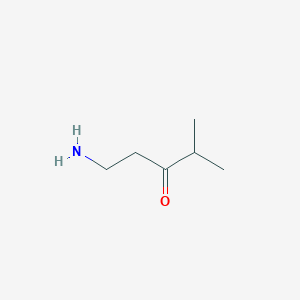


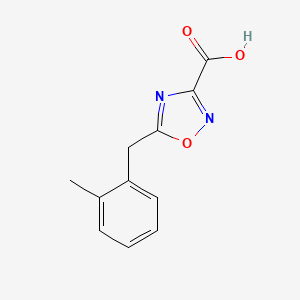

![1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine](/img/structure/B15311072.png)
